![molecular formula C20H22N2O2 B5621341 N-[4-(acetylamino)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B5621341.png)

N-[4-(acetylamino)phenyl]-1-phenylcyclopentanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The enantioselective synthesis of related compounds, such as 4-N-acetylamino-1-benzoylcyclopent-2-enes, starts from enantiopure enaminones. This process involves N-acetylation followed by a reduction process, yielding diastereomeric mixtures of beta-amino ketones in high yields. The reduction of the enaminone double bond occurs alongside the removal of the chiral auxiliary, leading to high optical and chemical yields of the target compounds (Ramesh, Klunder, & Zwanenburg, 1999).

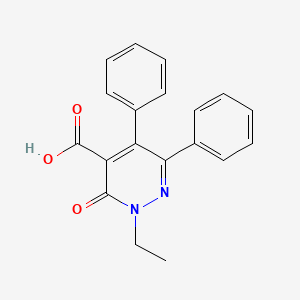

Molecular Structure Analysis

Ab initio quantum mechanical studies have been performed on cyclic analogues of phenylalanine, showing a γ-turn geometry. This highlights the conformational preferences of such compounds and provides a basis for understanding the structural aspects of N-[4-(acetylamino)phenyl]-1-phenylcyclopentanecarboxamide (Avenoza et al., 1999).

Chemical Reactions and Properties

This compound and similar compounds have been studied for their reactivity and chemical properties. For instance, certain derivatives have demonstrated inhibition of histone deacetylase (HDAC), affecting cancer cell proliferation and inducing apoptosis. This illustrates the compound's potential in medicinal chemistry and cancer research (Zhou et al., 2008).

Physical Properties Analysis

The physical properties, including crystallization, molecular packing, and intermolecular interactions, are crucial for understanding the behavior of such compounds. Studies involving related compounds, such as 4-chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide, have elucidated these aspects through X-ray diffraction, Hirshfeld surface analysis, and DFT calculations, providing insights into their stability, solubility, and reactivity (Geetha et al., 2019).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, catalytic behavior, and potential for forming derivatives, have been explored through synthetic pathways and reactions. For instance, gold(III) N-heterocyclic carbene complexes have shown effectiveness in catalyzing the synthesis of β-enaminones from 1,3-dicarbonyl compounds and primary amines, underlining the versatility of such compounds in synthetic organic chemistry (Samantaray et al., 2011).

Propiedades

IUPAC Name |

N-(4-acetamidophenyl)-1-phenylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c1-15(23)21-17-9-11-18(12-10-17)22-19(24)20(13-5-6-14-20)16-7-3-2-4-8-16/h2-4,7-12H,5-6,13-14H2,1H3,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIKBUAQLZAAWMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)C2(CCCC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[4-(4-morpholinylcarbonyl)benzoyl]-3-pyrrolidinamine](/img/structure/B5621278.png)

![2-(dimethylamino)-N-[(2-ethyl-4-methyl-1,3-thiazol-5-yl)methyl]-2-(4-methylphenyl)acetamide](/img/structure/B5621286.png)

![3-(1-butyl-1H-imidazol-2-yl)-1-[(2-chloro-4,5-difluorophenyl)acetyl]piperidine](/img/structure/B5621292.png)

![4-[(2-methoxy-4-propylphenoxy)methyl]benzoic acid](/img/structure/B5621296.png)

![N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-3-methyl-5-isoxazolecarboxamide](/img/structure/B5621309.png)

![N'-[(3S*,4R*)-1-(2-ethylisonicotinoyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylurea](/img/structure/B5621321.png)

![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-(1-ethyl-1H-imidazol-2-yl)piperidine](/img/structure/B5621335.png)

![1,2,3,4,7,8,9,10-octahydro[1]benzothieno[2,3-b]quinolin-11-amine](/img/structure/B5621344.png)

![N-[2-(4-chlorophenyl)ethyl]-2-[(3R*,4S*)-4-hydroxy-3,4-dimethyl-1-piperidinyl]acetamide](/img/structure/B5621352.png)

![3,5-dichloro-N-{[2-(dimethylamino)-1,3-thiazol-4-yl]methyl}-4-methylbenzamide](/img/structure/B5621372.png)

![6-{[(3R*,4S*)-3-amino-4-phenylpyrrolidin-1-yl]carbonyl}-3,5-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5621378.png)